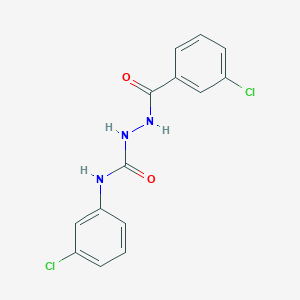
2-(3-chlorobenzoyl)-N-(3-chlorophenyl)hydrazinecarboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(3-chlorobenzoyl)-N-(3-chlorophenyl)hydrazinecarboxamide, also known as CCPHC, is a chemical compound that has gained attention in scientific research due to its potential use as a therapeutic agent. This compound is a hydrazine derivative that has shown promising results in various studies, making it a subject of interest in the field of medicinal chemistry.
作用机制
The mechanism of action of 2-(3-chlorobenzoyl)-N-(3-chlorophenyl)hydrazinecarboxamide involves the inhibition of the proteasome, a cellular complex responsible for degrading proteins. By inhibiting the proteasome, this compound prevents the breakdown of proteins that regulate cell growth and division, leading to the inhibition of cancer cell proliferation.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. In addition to its anticancer properties, this compound has been shown to possess anti-inflammatory and antioxidant properties. Furthermore, this compound has been shown to inhibit the growth of bacteria and fungi, making it a potential candidate for the development of antimicrobial agents.
实验室实验的优点和局限性
One advantage of using 2-(3-chlorobenzoyl)-N-(3-chlorophenyl)hydrazinecarboxamide in lab experiments is its ease of synthesis. This compound can be synthesized in a laboratory setting with relative ease, making it a readily available compound for research purposes. However, one limitation of using this compound in lab experiments is its potential toxicity. This compound has been shown to have cytotoxic effects on normal cells, which may limit its use in certain applications.
未来方向
There are several future directions for research involving 2-(3-chlorobenzoyl)-N-(3-chlorophenyl)hydrazinecarboxamide. One potential direction is the development of this compound derivatives with improved efficacy and reduced toxicity. Furthermore, the mechanism of action of this compound could be further elucidated to better understand its anticancer properties. Additionally, the potential use of this compound as an antimicrobial agent could be explored further. Overall, this compound shows great promise as a therapeutic agent, and further research is needed to fully realize its potential.
合成方法
The synthesis of 2-(3-chlorobenzoyl)-N-(3-chlorophenyl)hydrazinecarboxamide involves the reaction of 3-chlorobenzoic acid with thionyl chloride to form 3-chlorobenzoyl chloride. This intermediate is then reacted with 3-chloroaniline to form the final product, this compound. The synthesis of this compound is a straightforward process that can be carried out in a laboratory setting with ease.
科学研究应用
2-(3-chlorobenzoyl)-N-(3-chlorophenyl)hydrazinecarboxamide has been studied extensively for its potential use as an anticancer agent. In vitro studies have shown that this compound inhibits the growth of various cancer cell lines, including breast, lung, and colon cancer cells. Furthermore, this compound has been shown to induce apoptosis, or programmed cell death, in cancer cells, making it a promising candidate for cancer therapy.
属性
IUPAC Name |
1-[(3-chlorobenzoyl)amino]-3-(3-chlorophenyl)urea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11Cl2N3O2/c15-10-4-1-3-9(7-10)13(20)18-19-14(21)17-12-6-2-5-11(16)8-12/h1-8H,(H,18,20)(H2,17,19,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FKGDCMGICYNYEM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)C(=O)NNC(=O)NC2=CC(=CC=C2)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11Cl2N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-({[(6-bromo-1,3-benzodioxol-5-yl)methylene]amino}oxy)-N-[2-(3,4-dimethoxyphenyl)ethyl]acetamide](/img/structure/B5837478.png)
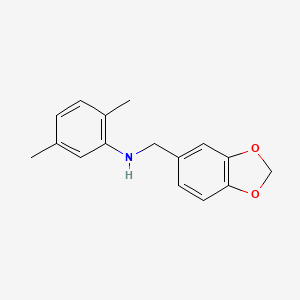
![N'-({2-[methyl(phenylsulfonyl)amino]acetyl}oxy)-3-pyridinecarboximidamide](/img/structure/B5837499.png)
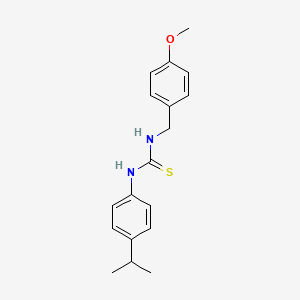
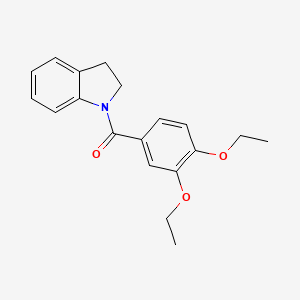

![7-[(2-chloro-6-fluorobenzyl)oxy]-4-ethyl-8-methyl-2H-chromen-2-one](/img/structure/B5837524.png)

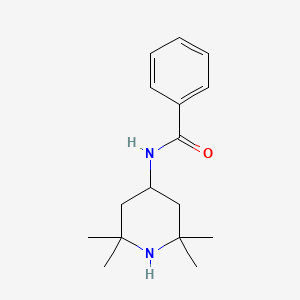
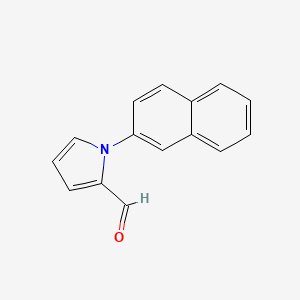
![3-amino-2-benzoyl-7,8-dihydrothieno[2,3-b]quinolin-5(6H)-one](/img/structure/B5837550.png)
![2-{[2-(phenylacetyl)hydrazino]carbonyl}benzoic acid](/img/structure/B5837570.png)
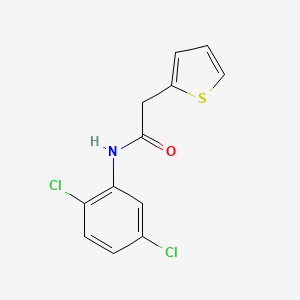
![1-[(3-chloro-4-methoxyphenyl)sulfonyl]pyrrolidine](/img/structure/B5837581.png)